molecular formula C28H39NO3 B12000300 (2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide

(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide

Cat. No.: B12000300
M. Wt: 437.6 g/mol
InChI Key: NRIFRLCNOLADAH-BMRADRMJSA-N
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Description

(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide is a synthetic organic compound characterized by its complex structure, which includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amide Bond: The reaction between 2,6-diisopropylaniline and 3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,6-diisopropylphenyl)-3-[4-(methoxy)-3-methoxyphenyl]-2-propenamide: Similar structure but with different substituents.

    (2E)-N-(2,6-diisopropylphenyl)-3-[4-(ethoxy)-3-methoxyphenyl]-2-propenamide: Another analog with an ethoxy group instead of a hexyloxy group.

Uniqueness

The uniqueness of (2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide lies in its specific substituents, which may confer distinct physicochemical properties and biological activities compared to its analogs. The presence of the hexyloxy group, for instance, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H39NO3

Molecular Weight

437.6 g/mol

IUPAC Name

(E)-N-[2,6-di(propan-2-yl)phenyl]-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C28H39NO3/c1-7-8-9-10-18-32-25-16-14-22(19-26(25)31-6)15-17-27(30)29-28-23(20(2)3)12-11-13-24(28)21(4)5/h11-17,19-21H,7-10,18H2,1-6H3,(H,29,30)/b17-15+

InChI Key

NRIFRLCNOLADAH-BMRADRMJSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2C(C)C)C(C)C)OC

Origin of Product

United States

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